1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Description
1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H24FN3O3S2 and its molecular weight is 437.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Anticancer Activity
Compounds bearing structural similarities to the requested chemical have been synthesized and evaluated for their potential as anticancer agents. For instance, propanamide derivatives with piperidine and 1,3,4-oxadiazole moieties have shown promising anticancer properties against various cancer cell lines, with certain derivatives exhibiting low IC50 values, indicating strong anticancer activity (Rehman et al., 2018).
Antibacterial Activity
Similarly, novel piperazine derivatives containing sulfonyl and thiadiazol moieties have been designed and synthesized, displaying significant antibacterial activities. These studies highlight the potential of such compounds in developing new antibacterial agents (Qi, 2014).
Anti-Inflammatory and Analgesic Properties
Further research into compounds with structural features similar to the requested chemical has led to the development of molecules with anti-inflammatory and analgesic properties. The design and synthesis of these compounds demonstrate their potential in treating inflammatory and pain-related conditions (Abu‐Hashem et al., 2020).
Development of Fluorine-18-Labeled Antagonists
The development of fluorine-18-labeled 5-HT1A antagonists, utilizing fluorinated derivatives of key compounds, underscores the importance of fluorine substitution in enhancing the biological properties and imaging capabilities of pharmaceuticals. Such research is crucial for the advancement of diagnostic and therapeutic tools in neurology and oncology (Lang et al., 1999).
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S2/c1-13-2-7-17-18(12-13)28-20(22-17)23-19(25)14-8-10-24(11-9-14)29(26,27)16-5-3-15(21)4-6-16/h3-6,13-14H,2,7-12H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSWICIQAMGNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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